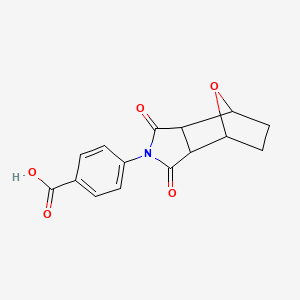

4-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid

Description

4-(1,3-Dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid is a bicyclic benzoic acid derivative characterized by a fused isoindole core with two ketone groups (1,3-dioxo) and an epoxy bridge spanning positions 4 and 7 of the octahydroisoindole moiety. This structure confers unique stereoelectronic properties, combining rigidity from the bicyclic system with polar functional groups that enhance solubility in polar solvents. Potential applications include its use as a building block in polymer chemistry or pharmaceuticals, given the prevalence of isoindole derivatives in bioactive molecules .

Properties

IUPAC Name |

4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c17-13-11-9-5-6-10(21-9)12(11)14(18)16(13)8-3-1-7(2-4-8)15(19)20/h1-4,9-12H,5-6H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGAEXCMDNFHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50984745 | |

| Record name | 4-(1,3-Dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6624-09-5 | |

| Record name | NSC55224 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1,3-Dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the epoxyisoindoline ring: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

Introduction of the benzoic acid moiety: This can be achieved through a coupling reaction, such as a Friedel-Crafts acylation, using benzoic acid or its derivatives.

Oxidation and purification: The final product is obtained through oxidation reactions, followed by purification using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents due to its ability to interact with various biological targets.

Case Studies:

- Androgen Receptor Modulation: Research indicates that derivatives of this compound can act as modulators of the androgen receptor (AR), potentially offering therapeutic avenues for conditions such as prostate cancer. The chiral nature of these compounds allows for selective binding and activity modulation .

Biological Studies

The compound's structure allows it to participate in various biochemical pathways, making it useful in biological research.

Applications:

- Enzyme Inhibition Studies: The compound can be utilized to study enzyme inhibition mechanisms, particularly in the context of metabolic pathways involving isoindole derivatives.

Material Science

The unique structural features of 4-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid lend themselves to applications in materials science.

Potential Uses:

- Polymer Synthesis: Its reactivity can be harnessed for the synthesis of novel polymers with specific properties tailored for applications in coatings and adhesives.

Table 1: Comparison of Applications

Mechanism of Action

The mechanism of action of 4-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid and related compounds:

Structural and Functional Analysis

- Epoxy vs. Methano Bridge: The epoxy bridge in the main compound introduces strain and polarity, whereas the methano bridge in derivatives reduces ring strain but increases hydrophobicity. This difference impacts reactivity and solubility .

- Halogenation: Brominated analogs () exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability in biological systems compared to the non-halogenated parent compound .

Physical Properties

- Solubility: The epoxyisoindolyl group likely enhances aqueous solubility compared to methano-bridged analogs due to increased polarity.

- Thermal Stability : The rigid bicyclic structure may improve thermal stability relative to linear vinyl-carboxy derivatives.

Biological Activity

4-(1,3-Dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid, designated by the CAS number 6624-09-5, is a complex organic compound with intriguing biological properties. Its unique structural features, including an epoxyisoindole moiety and a benzoic acid group, suggest potential applications in pharmacology and biochemistry. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C15H13NO

- Molecular Weight : 287.27 g/mol

- Structure : The compound contains a dioxo structure that contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings related to its biological effects.

-

Anti-inflammatory Properties :

- Research indicates that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a mechanism similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Activity :

- Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways leading to programmed cell death.

-

Antioxidant Effects :

- The compound has demonstrated the ability to scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 : In vitro analysis of anti-inflammatory effects | The compound significantly reduced TNF-alpha levels in cultured macrophages, indicating potent anti-inflammatory activity. |

| Study 2 : Anticancer efficacy against breast cancer cells | Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. |

| Study 3 : Antioxidant capacity assessment | The compound exhibited a high scavenging activity against DPPH radicals, suggesting strong antioxidant properties. |

Pharmacological Applications

Given its biological activities, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new anti-inflammatory or anticancer drugs.

- Nutraceuticals : Incorporating the compound into dietary supplements aimed at reducing oxidative stress.

Q & A

Q. What are the key synthetic pathways for 4-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid?

The synthesis typically involves multi-step reactions. For example, substituted benzaldehydes are condensed with triazole derivatives under reflux conditions in ethanol with glacial acetic acid as a catalyst. After refluxing for 4–6 hours, the solvent is evaporated under reduced pressure, and the product is purified via recrystallization or column chromatography . Precise control of temperature and reaction time is critical to minimize by-products, as seen in analogous epoxyisoindole syntheses .

Q. How is this compound characterized to confirm its structural integrity?

Standard characterization includes:

- Elemental analysis (C.H.N.) to verify purity and stoichiometry .

- UV-Vis spectroscopy to identify chromophores (e.g., benzoic acid and isoindole moieties absorb at ~250–300 nm) .

- HPLC or LC-MS for purity assessment, referencing USP protocols for related benzoic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. UV) for this compound?

Discrepancies may arise from impurities, tautomerism, or solvent effects. To address this:

- Perform 2D NMR (COSY, HSQC) to confirm proton-carbon correlations and detect hidden protons in complex epoxyisoindole systems .

- Use X-ray crystallography to unambiguously determine the crystal structure, as demonstrated for phenacyl benzoate derivatives .

- Cross-validate with FT-IR to confirm functional groups like carbonyl (C=O) and epoxy rings .

Q. What experimental strategies optimize the yield of this compound in multi-step syntheses?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity in coupling steps, while ethanol minimizes side reactions in condensations .

- Catalyst optimization : Use coupling agents like carbodiimides for amide bond formation in derivatives .

- Reaction monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust reaction time dynamically .

Q. How can researchers evaluate the environmental fate of this compound?

Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

- Laboratory studies : Measure hydrolysis rates under varying pH and temperature conditions .

- Computational modeling : Use QSAR models to predict partitioning coefficients (log P) and biodegradation potential .

- Ecotoxicology assays : Test acute toxicity in Daphnia magna or algal populations to assess ecological risks .

Q. What are the best practices for designing bioactivity studies targeting enzyme interactions?

- In vitro enzyme assays : Use recombinant enzymes (e.g., cyclooxygenase or cytochrome P450) to screen for inhibition/activation, referencing protocols for isoindole derivatives .

- Cytotoxicity profiling : Test against human cell lines (e.g., HEK293) with MTT assays, ensuring controls for solvent interference .

- Molecular docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina) to prioritize derivatives for synthesis .

Q. How can researchers address batch-to-batch variability in physicochemical properties?

- Stability studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) and identify degradation products via LC-HRMS .

- Polymorph screening : Use differential scanning calorimetry (DSC) and powder XRD to detect crystalline forms affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.